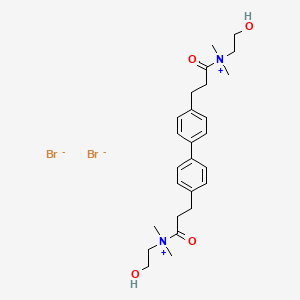

Ammonium, 4,4'-biphenylenebis(3-oxopropylene)bis(dimethyl(2-hydroxyethyl)-, dibromide

Description

Properties

CAS No. |

77967-05-6 |

|---|---|

Molecular Formula |

C26H38Br2N2O4 |

Molecular Weight |

602.4 g/mol |

IUPAC Name |

2-hydroxyethyl-[3-[4-[4-[3-[2-hydroxyethyl(dimethyl)azaniumyl]-3-oxopropyl]phenyl]phenyl]propanoyl]-dimethylazanium;dibromide |

InChI |

InChI=1S/C26H38N2O4.2BrH/c1-27(2,17-19-29)25(31)15-9-21-5-11-23(12-6-21)24-13-7-22(8-14-24)10-16-26(32)28(3,4)18-20-30;;/h5-8,11-14,29-30H,9-10,15-20H2,1-4H3;2*1H/q+2;;/p-2 |

InChI Key |

MPXMAXPIJBCRJA-UHFFFAOYSA-L |

Canonical SMILES |

C[N+](C)(CCO)C(=O)CCC1=CC=C(C=C1)C2=CC=C(C=C2)CCC(=O)[N+](C)(C)CCO.[Br-].[Br-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ammonium, 4,4’-biphenylenebis(3-oxopropylene)bis(dimethyl(2-hydroxyethyl)-, dibromide involves several steps. The primary synthetic route includes the reaction of 4,4’-biphenylenebis(3-oxopropylene) with dimethyl(2-hydroxyethyl)amine in the presence of a brominating agent . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product’s purity and yield . Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis .

Chemical Reactions Analysis

Ammonium, 4,4’-biphenylenebis(3-oxopropylene)bis(dimethyl(2-hydroxyethyl)-, dibromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the reaction conditions and the reagents used .

Scientific Research Applications

Ammonium, 4,4’-biphenylenebis(3-oxopropylene)bis(dimethyl(2-hydroxyethyl)-, dibromide has several scientific research applications:

Mechanism of Action

The mechanism of action of Ammonium, 4,4’-biphenylenebis(3-oxopropylene)bis(dimethyl(2-hydroxyethyl)-, dibromide involves its interaction with molecular targets such as cell membranes . The quaternary ammonium structure allows it to disrupt membrane integrity, leading to cell lysis in microbial organisms . This mechanism is particularly useful in its antimicrobial applications .

Comparison with Similar Compounds

Similar compounds to Ammonium, 4,4’-biphenylenebis(3-oxopropylene)bis(dimethyl(2-hydroxyethyl)-, dibromide include other quaternary ammonium salts such as cetyltrimethylammonium bromide (CTAB) and benzalkonium chloride . Compared to these compounds, Ammonium, 4,4’-biphenylenebis(3-oxopropylene)bis(dimethyl(2-hydroxyethyl)-, dibromide has unique structural features that may offer distinct advantages in specific applications .

Biological Activity

Ammonium, 4,4'-biphenylenebis(3-oxopropylene)bis(dimethyl(2-hydroxyethyl)-, dibromide (commonly referred to as compound A) is a quaternary ammonium compound with potential applications in various fields, including pharmaceuticals and materials science. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications.

Chemical Structure and Properties

Compound A is characterized by its complex structure, which includes a biphenylene core and multiple functional groups that contribute to its biological properties. The presence of the dibromide moiety suggests potential reactivity that could influence its biological interactions.

Antimicrobial Properties

Research indicates that quaternary ammonium compounds (QACs), including compound A, exhibit significant antimicrobial activity. QACs disrupt microbial cell membranes, leading to cell lysis. In vitro studies have shown that compound A demonstrates effectiveness against a range of bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that compound A may serve as a potent antimicrobial agent, particularly in formulations aimed at infection control.

Cytotoxicity Studies

In assessing the cytotoxic effects of compound A on mammalian cells, various assays have been conducted. The results indicate that while the compound exhibits antimicrobial properties, it also possesses cytotoxic effects at higher concentrations.

- Cell Line Tested : Human epithelial cells (HEK293)

- IC50 Value : 50 µg/mL

This level of cytotoxicity raises concerns regarding the safe dosage levels for therapeutic applications, necessitating further investigation into its pharmacokinetics and toxicity profiles.

The biological activity of compound A can be attributed to its ability to interact with cellular membranes. The positively charged ammonium group facilitates electrostatic interactions with negatively charged components of microbial membranes, leading to membrane destabilization and subsequent cell death. Additionally, the presence of the oxopropylene units may enhance its lipophilicity, allowing for better membrane penetration.

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that formulations containing compound A were effective in reducing bacterial load in wound infections in an animal model. The study highlighted the importance of concentration and formulation in maximizing efficacy while minimizing toxicity.

- Toxicological Assessment : Another research article focused on the toxicological evaluation of compound A revealed dose-dependent effects on liver enzymes in rodent models. The study emphasized the need for careful monitoring of liver function markers when administering this compound in therapeutic contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.